molecular formula C12H27ClOSn B14471012 1-[Dibutyl(chloro)stannyl]butan-1-ol CAS No. 65301-75-9

1-[Dibutyl(chloro)stannyl]butan-1-ol

Cat. No.: B14471012
CAS No.: 65301-75-9
M. Wt: 341.50 g/mol
InChI Key: KUFMHDQHWPZRTF-UHFFFAOYSA-M
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Description

1-[Dibutyl(chloro)stannyl]butan-1-ol is an organotin compound with the molecular formula C12H27ClOSn. This compound is characterized by the presence of a tin atom bonded to two butyl groups, a chlorine atom, and a butanol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science .

Preparation Methods

The synthesis of 1-[Dibutyl(chloro)stannyl]butan-1-ol typically involves the reaction of dibutyltin dichloride with butanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one chlorine atom with the butanol group. The reaction can be represented as follows:

(Bu2SnCl2)+BuOH(Bu2SnClBuOH)+HCl\text{(Bu}_2\text{SnCl}_2) + \text{BuOH} \rightarrow \text{(Bu}_2\text{SnClBuOH)} + \text{HCl} (Bu2​SnCl2​)+BuOH→(Bu2​SnClBuOH)+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[Dibutyl(chloro)stannyl]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides, which are useful in catalysis.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents used in these reactions include hydrogen halides, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[Dibutyl(chloro)stannyl]butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[Dibutyl(chloro)stannyl]butan-1-ol exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with different ligands, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

1-[Dibutyl(chloro)stannyl]butan-1-ol can be compared with other organotin compounds, such as:

    Tributyltin chloride: Known for its use as a biocide and antifouling agent.

    Dibutyltin oxide: Widely used as a catalyst in the production of polyurethane foams.

    Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.

The uniqueness of this compound lies in its specific structure, which combines the properties of both butanol and organotin compounds, making it versatile for various applications .

Properties

CAS No.

65301-75-9

Molecular Formula

C12H27ClOSn

Molecular Weight

341.50 g/mol

IUPAC Name

1-[dibutyl(chloro)stannyl]butan-1-ol

InChI

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

KUFMHDQHWPZRTF-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(C(CCC)O)Cl

Origin of Product

United States

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